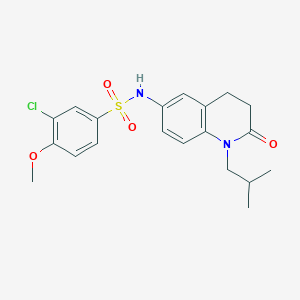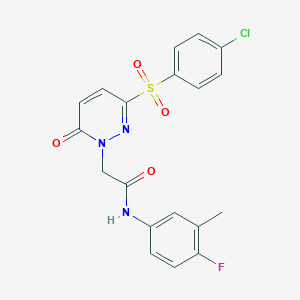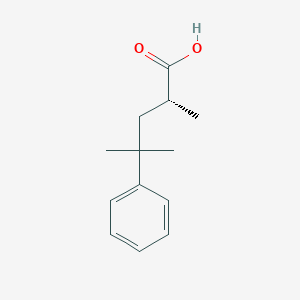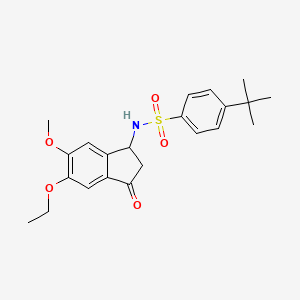
cyclopropyl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclopropyl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as CPIQ and has a unique structure that makes it an interesting target for study.
Scientific Research Applications
Methanol Dehydrogenase Study
Methanol dehydrogenase (MDH) from various sources like Methylobacterium extorquens and Methylophilus methylotrophus contain a single atom of Ca2+ per alpha 2 beta 2 tetramer. The study investigated the role of Ca2+ using MDH from Methylobacterium extorquens, finding that it binds the prosthetic group pyrroloquinoline quinine (PQQ) differently in the absence of Ca2+. This research might have implications for understanding the role of similar compounds in enzymatic reactions (Richardson & Anthony, 1992).
Indolizine Derivatives Formation
A study described the FeCl3-catalyzed 1,3-dipolar cycloaddition reaction for synthesizing indolizine derivatives. This involved the preparation of pyridinium-1-yl(quinolin-2-yl)methanide and its reaction with chalcones or dibenzylideneacetones, leading to the synthesis of aryl(2-aryl-3-(quinolin-2-yl)indolizin-1-yl)methanones (Yavari, Naeimabadi & Halvagar, 2016).
Synthesis of Tetrahydroisoquinoline
Another study improved the synthesis of 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, an important intermediate for organic synthesis. The process achieved a 53% overall yield from phenethylamine, utilizing a mixture of P2O5/POCl3 and recrystallization techniques (Feng Ta, 2013).
Quinoline Derivatives Synthesis
Research on novel quinoline derivatives, incorporating pyrazoline and pyridine analogues, showed potent antibacterial and antifungal activity. This study highlights the application of such compounds in antimicrobial drug development (Desai, Patel & Dave, 2016).
properties
IUPAC Name |
cyclopropyl-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-17(14-5-6-14)19-10-8-16(12-19)18-9-7-13-3-1-2-4-15(13)11-18/h1-4,14,16H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFZUBLQFHCPBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopropyl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2928389.png)


![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2928392.png)
![3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine](/img/no-structure.png)
![N-benzyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2928397.png)

![(2S,6R)-Tricyclo[5.2.1.02,6]decan-3-one](/img/structure/B2928400.png)



![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2928404.png)
![2-Chloro-1-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2928407.png)
